molecular formula C15H24O3 B1158816 11S,12-Dihydroxyspirovetiv-1(10)-en-2-one CAS No. 62623-86-3

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one

Cat. No. B1158816
CAS RN: 62623-86-3
M. Wt: 252.35 g/mol
InChI Key:
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Description

11S,12-Dihydroxyspirovetiv-1(10)-en-2-one is a naturally occurring molecule found in plants and animals. It is a member of the spirovetiv family of molecules, which are known for their ability to act as precursors to the biosynthesis of a variety of compounds. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been studied for its crystal and molecular structure using X-ray diffraction, providing insights into its physical and chemical properties. This is significant for understanding its interactions in various environments, especially in the field of crystallography and material sciences (Kravtsov et al., 2000).

Synthesis and Structure-Activity Relationship (SAR) Studies

Research has focused on the synthesis of related spiro compounds and their evaluation in structure-activity relationship studies. These studies are crucial for the development of new compounds with potential therapeutic applications (Maier & Wünsch, 2003).

Anesthetic and Hypnotic Activity

Studies have indicated some anesthetic and hypnotic activity in animal tests for compounds synthesized from similar spiro compounds. This suggests potential pharmacological applications in the development of new anesthetic and hypnotic drugs (Zheng Wj & Chen Sf, 1990).

Molecular Modeling and Drug Design

Molecular modeling studies of related compounds have been conducted to understand their interactions with biological targets. This research aids in the design of new drugs by revealing key structural features required for biological activity (Qian et al., 2016).

Photochemistry Research

The photochemistry of related spiro compounds has been studied, contributing to our understanding of chemical reactions under light and their potential applications in photodynamic therapy or material sciences (Bunce et al., 1992).

Natural Product Isolation and Characterization

The isolation and characterization of similar compounds from natural sources like plants have been researched. This contributes to the discovery and development of new natural products with potential therapeutic benefits (Savona et al., 1987).

properties

IUPAC Name

(3R,5S,6R)-3-[(2S)-1,2-dihydroxypropan-2-yl]-6,10-dimethylspiro[4.5]dec-9-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10-6-13(17)7-11(2)15(10)5-4-12(8-15)14(3,18)9-16/h6,11-12,16,18H,4-5,7-9H2,1-3H3/t11-,12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLWCLDHPUPCHO-QHSBEEBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12CCC(C2)C(C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C([C@]12CC[C@H](C2)[C@@](C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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